

Spectroscopic Profile of 4-Methoxynicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde


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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxynicotinaldehyde** (also known as 4-methoxypyridine-3-carbaldehyde). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical validation of these predictions.

Compound Identification

Systematic Name	4-methoxypyridine-3-carbaldehyde
Synonyms	4-Methoxynicotinaldehyde, 3-Formyl-4-methoxypyridine
CAS Number	82257-15-6[1][2]
Molecular Formula	C ₇ H ₇ NO ₂
Molecular Weight	137.14 g/mol [1][2]
Structure	 Chemical structure of 4-Methoxynicotinaldehyde

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methoxynicotinaldehyde**. These predictions are derived from established principles of spectroscopy and by analogy to related structures such as 4-methoxypyridine, nicotinaldehyde, and 6-chloro-4-methoxynicotinaldehyde.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.3	s	-	Aldehyde H
~8.7	s	-	Aromatic H (H-2)
~8.5	d	~5.0	Aromatic H (H-6)
~7.0	d	~5.0	Aromatic H (H-5)
~4.0	s	-	Methoxy H ($-\text{OCH}_3$)

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~191	Aldehyde C ($\text{C}=\text{O}$)
~165	Aromatic C (C-4)
~155	Aromatic C (C-2)
~152	Aromatic C (C-6)
~118	Aromatic C (C-3)
~108	Aromatic C (C-5)
~56	Methoxy C ($-\text{OCH}_3$)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (ν , cm^{-1})	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde) [3]
~1600, ~1480	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1250	Strong	C-O-C stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
137	High	$[\text{M}]^+$ (Molecular Ion)
136	Moderate	$[\text{M}-\text{H}]^+$
108	High	$[\text{M}-\text{CHO}]^+$
78	Moderate	$[\text{C}_5\text{H}_4\text{N}]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Methoxynicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical shifts and coupling constants of ^1H and ^{13}C nuclei.

Instrumentation: 400 or 500 MHz NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methoxynicotinaldehyde**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the spectrum using the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation and Analysis:

- Record a background spectrum of the empty ATR crystal.^[4]
- Place a small amount of solid **4-Methoxynicotinaldehyde** onto the ATR crystal.
- Apply pressure with the ATR anvil to ensure good contact.^[4]

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Analysis:

- Identify and label the major absorption bands.
- Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent mixture appropriate for ESI, often containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

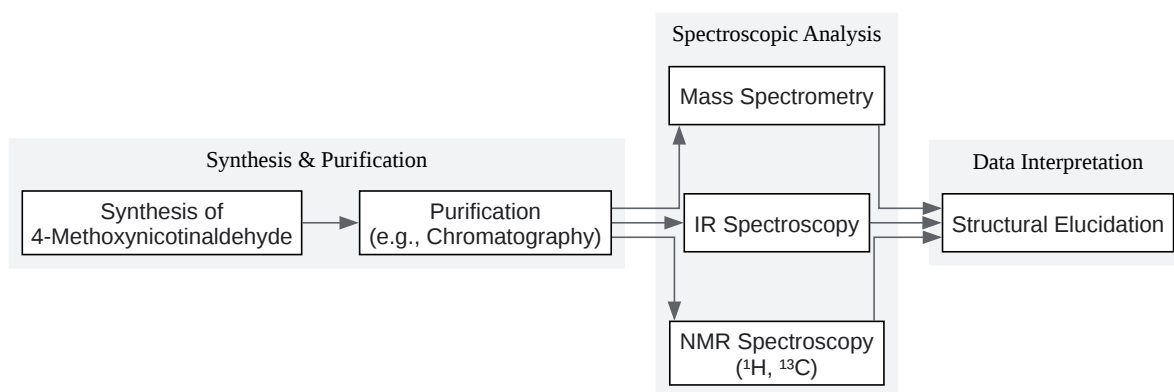
- Ionization Mode: Positive ion mode ($[\text{M}+\text{H}]^+$).
- Capillary Voltage: 3-4 kV.
- Mass Range: m/z 50-500.

Data Analysis:

- Identify the molecular ion peak ($[\text{M}]^+$ for EI, $[\text{M}+\text{H}]^+$ for ESI).
- Analyze the fragmentation pattern to propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like **4-Methoxynicotinaldehyde**.



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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxynicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045364#spectroscopic-data-of-4-methoxynicotinaldehyde-nmr-ir-ms]

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